KIR3DL1 Engagement: CEF8 vs. EBV EBNA3C 258–266 (HLA‑B*2705)
Tetrameric HLA‑B*2705 complexes loaded with CEF8 (flu NP383‑391) bind strongly to the killer‑Ig‑like receptor KIR3DL1, whereas the same complexes loaded with the EBV EBNA3C 258‑266 peptide (RRIYDLIEL) fail to engage KIR3DL1. [1] This differential engagement has been mapped to the P8 side‑chain: glutamate at P8 in the EBV peptide is solvent‑exposed and inhibits KIR3DL1 binding through electrostatic repulsion; substitution to threonine (as in CEF8) restores recognition. [1]
| Evidence Dimension | KIR3DL1 tetramer binding (qualitative / structural basis) |
|---|---|
| Target Compound Data | Strong KIR3DL1 binding; P8 threonine is permissive |
| Comparator Or Baseline | EBV EBNA3C 258‑266: no KIR3DL1 binding; P8 glutamate is inhibitory |
| Quantified Difference | Qualitative binary difference (binding vs. no binding); structural mechanism resolved at atomic level (PDB 2BST). |
| Conditions | Tetramer staining and crystallography; recombinant HLA‑B*2705‑peptide complexes; KIR3DL1‑Fc fusion protein. |
Why This Matters
Investigators studying NK‑cell regulation require a peptide that supports KIR3DL1 binding; CEF8 is the established positive control, while EBV EBNA3C serves as a negative control.
- [1] Stewart‑Jones GBE, et al. Crystal structures and KIR3DL1 recognition of three immunodominant viral peptides complexed to HLA‑B*2705. Eur J Immunol. 2005;35(2):341‑51. PMID: 15657948. View Source
